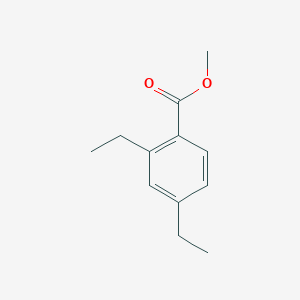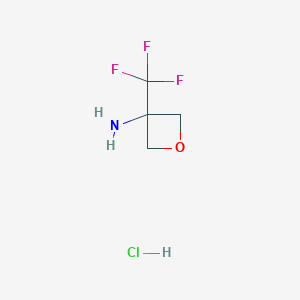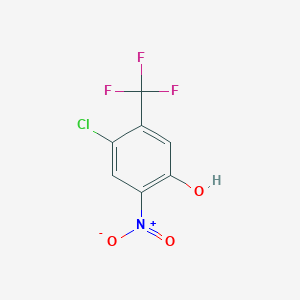
4-Chloro-6-iodo-8-methylquinoline-3-carboxamide
Vue d'ensemble
Description
“4-Chloro-6-iodo-8-methylquinoline-3-carboxamide” is a chemical compound used in scientific research . It exhibits unique properties that make it suitable for various applications, including drug development, organic synthesis, and molecular imaging.
Molecular Structure Analysis
The molecular formula of “4-Chloro-6-iodo-8-methylquinoline-3-carboxamide” is C11H8ClIN2O . Its molecular weight is 346.55 g/mol . The structure contains a quinoline scaffold, which is a nitrogen-containing bicyclic compound .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-iodo-8-methylquinoline-3-carboxamide” are not available, quinoline derivatives are known to exhibit a wide range of biological activities . They are used extensively in the treatment of various conditions, including urinary tract infections, respiratory infections, bone joint infections, sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-iodo-8-methylquinoline-3-carboxamide” include a molecular weight of 346.55 g/mol . Unfortunately, specific details about its physical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Applications De Recherche Scientifique
Mass Spectrometric Analysis
The study of isoquinoline-3-carboxamides, a class related to 4-Chloro-6-iodo-8-methylquinoline-3-carboxamide, has led to insights into unusual mass spectrometric dissociation pathways. These pathways involve multiple reversible water adduct formations in the gas phase, providing powerful analytical tools for drug testing in clinical, forensic, and sports contexts (Beuck et al., 2009).
Drug Design and Synthesis
Quinoline carboxamides are of interest in drug design, notably as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme important for various therapeutic activities. The synthesis process for these compounds, including quinoline-8-carboxamides, involves efficient and diverse Pd-catalyzed couplings (Lord et al., 2009).
Radiotracer Development
An iodinated analog of isoquinoline carboxamide has been developed for mapping peripheral-type benzodiazepine receptors in the heart using SPECT imaging. This research suggests potential human applications for studying specific receptors (Gildersleeve et al., 1996).
Antimicrobial and Antifungal Screening
Several quinoline carboxamide derivatives have been synthesized and screened for their antibacterial and antifungal activity. These compounds show moderate to excellent activities against different strains, indicating potential for developing new antimicrobial agents (Rajput & Sharma, 2021).
Anti-Inflammatory Properties
Isoquinoline carboxamides have demonstrated anti-inflammatory effects in animal models. These findings open possibilities for the development of new anti-inflammatory drugs (Torres et al., 1999).
Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of novel quinoline derivatives have been investigated using computational quantum chemical methods and experimental techniques. This research contributes to the understanding of these compounds' potential in drug development (Murugavel et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-6-iodo-8-methylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2O/c1-5-2-6(13)3-7-9(12)8(11(14)16)4-15-10(5)7/h2-4H,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDICSCUTKUVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodo-8-methylquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



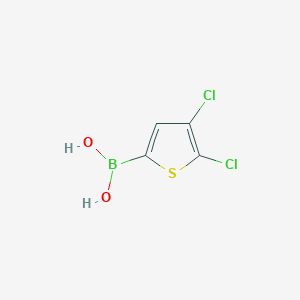

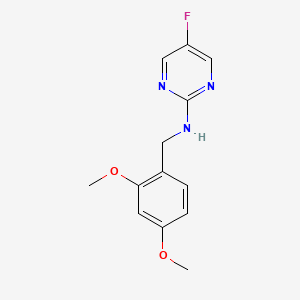
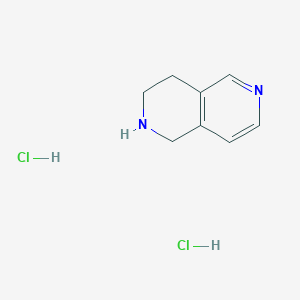

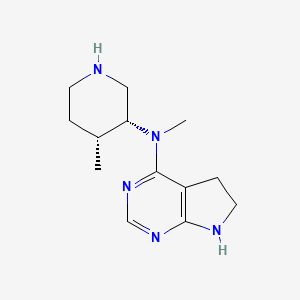
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol](/img/structure/B1428522.png)
